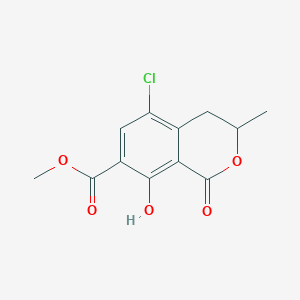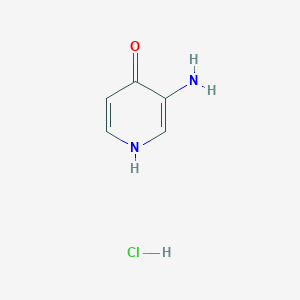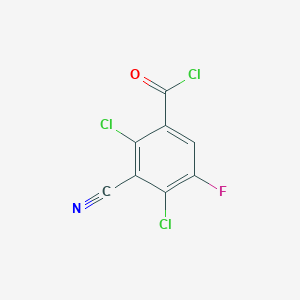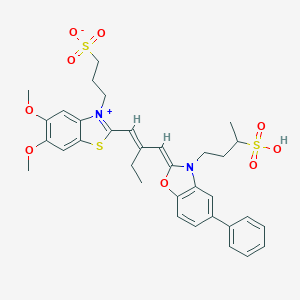![molecular formula C23H27N5O5S B044465 methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 121864-76-4](/img/structure/B44465.png)
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H28N6O5S, and is commonly referred to as MDAPINP.
作用機序
The mechanism of action of MDAPINP involves the inhibition of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation.
生化学的および生理学的効果
The biochemical and physiological effects of MDAPINP are varied and complex. It has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using MDAPINP in lab experiments is its potent inhibitory effects on several enzymes, which can be useful in the development of new drugs for the treatment of neurological disorders. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. However, one limitation of using MDAPINP in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the study of MDAPINP. One potential area of research is the development of new drugs for the treatment of neurological disorders, based on the compound's potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDAPINP, including its antioxidant and anti-inflammatory effects. Finally, the synthesis process for MDAPINP could be optimized to make it more efficient and cost-effective for use in lab experiments.
合成法
The synthesis of MDAPINP involves several steps, including the condensation of 2,5-diaminopentanoic acid with 1-(2-nitrophenyl)sulfanylindole-3-carboxylic acid, followed by the esterification of the resulting intermediate with methyl chloroformate. The final product is obtained through purification and isolation techniques.
科学的研究の応用
MDAPINP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
特性
CAS番号 |
121864-76-4 |
|---|---|
製品名 |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
分子式 |
C23H27N5O5S |
分子量 |
485.6 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C23H27N5O5S/c1-33-23(30)18(26-22(29)17(25)8-6-12-24)13-15-14-27(19-9-3-2-7-16(15)19)34-21-11-5-4-10-20(21)28(31)32/h2-5,7,9-11,14,17-18H,6,8,12-13,24-25H2,1H3,(H,26,29)/t17-,18-/m0/s1 |
InChIキー |
IUECJFZUHONGHL-ROUUACIJSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
正規SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
同義語 |
H-Orn-Trp(Nps)-OMe H-ornithyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



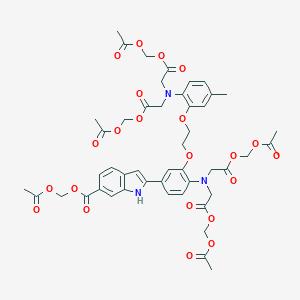
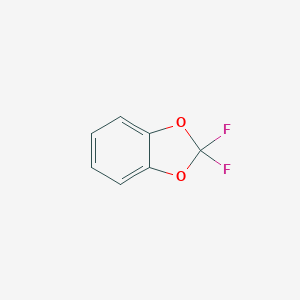
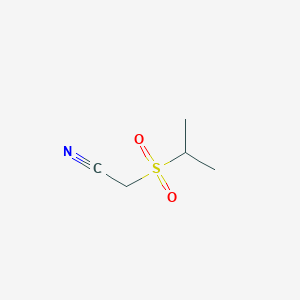
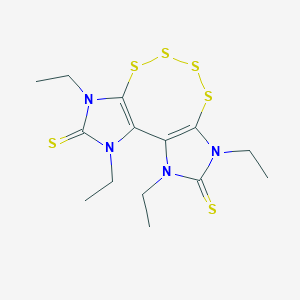
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
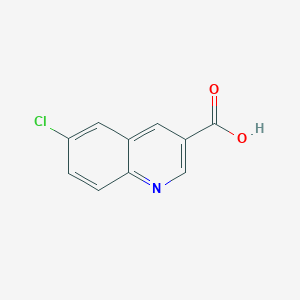
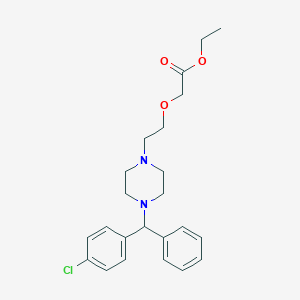
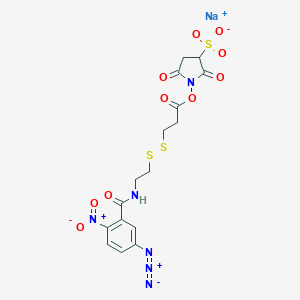
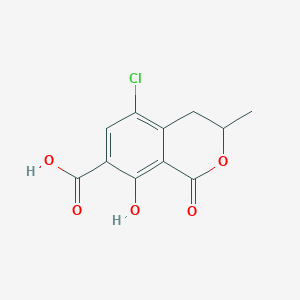
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
